molecular formula C21H23N5O4 B13800985 2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate CAS No. 75908-85-9

2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate

Cat. No.: B13800985
CAS No.: 75908-85-9
M. Wt: 409.4 g/mol
InChI Key: FUPDULJPZHOYCR-UHFFFAOYSA-N
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Description

2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate is an organic compound known for its vibrant yellow color. It is commonly used as a synthetic dye, particularly in the textile industry. The compound is characterized by its complex structure, which includes a cyanoethyl group, a nitrophenyl azo group, and an isobutyrate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate typically involves a two-step reaction process:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the cyanoethyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate involves its interaction with molecular targets through its azo and cyano groups. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The cyano group can participate in nucleophilic addition reactions, further influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its vibrant yellow color and stability under various conditions make it particularly valuable in industrial applications.

Properties

CAS No.

75908-85-9

Molecular Formula

C21H23N5O4

Molecular Weight

409.4 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylpropanoate

InChI

InChI=1S/C21H23N5O4/c1-16(2)21(27)30-15-14-25(13-3-12-22)19-8-4-17(5-9-19)23-24-18-6-10-20(11-7-18)26(28)29/h4-11,16H,3,13-15H2,1-2H3

InChI Key

FUPDULJPZHOYCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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